molecular formula C21H19N3OS2 B2483895 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1396871-68-3

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2483895
CAS No.: 1396871-68-3
M. Wt: 393.52
InChI Key: JSOYJYHXQPGLFT-UHFFFAOYSA-N
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Description

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C21H19N3OS2 and its molecular weight is 393.52. The purity is usually 95%.
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Biological Activity

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H13N3OS3\text{C}_{14}\text{H}_{13}\text{N}_{3}\text{OS}_{3}

This molecular formula indicates the presence of multiple functional groups that may contribute to its biological activity. The thiazole and thiophene rings are notable for their roles in medicinal chemistry, often enhancing the pharmacological profile of compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between thiophene derivatives and urea. Various synthetic pathways have been explored to optimize yield and purity, including microwave-assisted synthesis and one-pot multicomponent reactions .

Antitubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. In vitro assays demonstrated significant inhibitory effects against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from 25 µM to 50 µM for various derivatives .

Table 1: Antitubercular Activity Data

CompoundMIC (µM)% Inhibition
TTU32598
TTU45095
TTU1>200-

The compound's efficacy is attributed to its ability to inhibit the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid biosynthesis pathway of Mtb, which is essential for bacterial growth .

Anticancer Activity

In addition to its anti-tubercular properties, this compound has shown promising anticancer activity. Research indicates that it exhibits broad-spectrum antitumor effects across various cancer cell lines, including lung, ovarian, and breast cancers. The GI50 values (concentration required to inhibit cell growth by 50%) were reported as follows:

Table 2: Anticancer Activity Data

Cell LineGI50 (µM)
EKVX (Lung)1.7
OVCAR-4 (Ovarian)21.5
MDA-MB-435 (Breast)15.1

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of InhA, disrupting fatty acid synthesis in Mtb.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it increases ROS levels in cancer cells, contributing to cytotoxic effects .

Case Studies

Several case studies have focused on the compound's efficacy against drug-resistant strains of Mtb. For instance, derivatives were tested against clinical isolates with katG and inhA mutations, showing promising results in overcoming resistance mechanisms .

Properties

IUPAC Name

1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS2/c1-14-19(27-20(24-14)18-10-5-11-26-18)13-23-21(25)22-12-16-8-4-7-15-6-2-3-9-17(15)16/h2-11H,12-13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOYJYHXQPGLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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